2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole
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Overview
Description
2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted ketone and a trifluoromethylated amine, the reaction proceeds through a series of steps involving condensation and cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents on the imidazole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse imidazole derivatives.
Scientific Research Applications
2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: This compound shares a phenyl group and has applications in the pharmaceutical industry.
2-Butanone, 4-phenyl-: Another compound with a phenyl group, used in various chemical syntheses.
Uniqueness
2-Methyl-2-phenyl-4-(trifluoromethyl)-2,5-dihydro-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
CAS No. |
192800-75-2 |
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Molecular Formula |
C11H11F3N2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-methyl-2-phenyl-4-(trifluoromethyl)-1,5-dihydroimidazole |
InChI |
InChI=1S/C11H11F3N2/c1-10(8-5-3-2-4-6-8)15-7-9(16-10)11(12,13)14/h2-6,15H,7H2,1H3 |
InChI Key |
LVOSXLKABKRQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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